
Ethyl 2-butyryl-3-ethoxyacrylate
Overview
Description
Ethyl 2-butyryl-3-ethoxyacrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxymethylidene group attached to a 3-oxohexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(ethoxymethylidene)-3-oxohexanoate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a catalytic amount of acetic anhydride. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-(ethoxymethylidene)-3-oxohexanoate typically involves large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-butyryl-3-ethoxyacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethoxymethylidene group can be substituted by nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, such as pyrimidines and pyrazoles.
Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the desired product.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Nucleophilic Substitution: Substituted derivatives of ethyl 2-(ethoxymethylidene)-3-oxohexanoate.
Cyclization: Heterocyclic compounds such as pyrimidines and pyrazoles.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 2-butyryl-3-ethoxyacrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Derivatives of this compound have potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(ethoxymethylidene)-3-oxohexanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects. The specific pathways involved depend on the nature of the target molecule and the reaction conditions.
Comparison with Similar Compounds
Ethyl 2-butyryl-3-ethoxyacrylate can be compared with other similar compounds, such as:
Ethyl 2-(ethoxymethylidene)-3-oxobutanoate: This compound has a shorter carbon chain and different reactivity.
Ethyl 2-(ethoxymethylidene)-3-oxopentanoate: This compound has a similar structure but different physical and chemical properties.
Ethyl 2-(ethoxymethylidene)-3-oxoheptanoate: This compound has a longer carbon chain and may exhibit different reactivity and applications.
The uniqueness of ethyl 2-(ethoxymethylidene)-3-oxohexanoate lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields of research and industry.
Biological Activity
Ethyl 2-butyryl-3-ethoxyacrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
- Molecular Formula : CHO
- Molecular Weight : 212.25 g/mol
The compound features an ethoxy group, a butyryl moiety, and an acrylate structure, which contribute to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This action is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : this compound interacts with inflammatory pathways by inhibiting specific enzymes involved in inflammation. This can lead to reduced production of pro-inflammatory cytokines .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various pathogens. The following table summarizes its effectiveness against selected bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Enterococcus faecalis | 16 µg/mL |
These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .
Cytotoxicity Studies
Cytotoxicity assessments have been performed on human cancer cell lines to evaluate the compound's potential as an anticancer agent. The following table presents IC values for different cell lines:
Cell Line | IC (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The IC values suggest that the compound has moderate cytotoxic effects on these cancer cell lines, indicating potential for further development as an anticancer therapeutic .
Case Studies and Research Findings
- Study on Antioxidant Mechanisms : A study demonstrated that this compound significantly reduced lipid peroxidation in rat liver homogenates, highlighting its role as a potent antioxidant .
- Inflammatory Response Modulation : Another research found that the compound inhibited the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, suggesting its potential use in treating inflammatory diseases .
- Anticancer Activity : In vitro assays conducted on various cancer cell lines indicated that treatment with this compound led to apoptosis, characterized by increased caspase activity and DNA fragmentation .
Properties
IUPAC Name |
ethyl 2-(ethoxymethylidene)-3-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-7-10(12)9(8-14-5-2)11(13)15-6-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECIVGGFOMFFFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(=COCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391774 | |
Record name | ethyl 2-butyryl-3-ethoxyacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125500-84-7 | |
Record name | ethyl 2-butyryl-3-ethoxyacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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